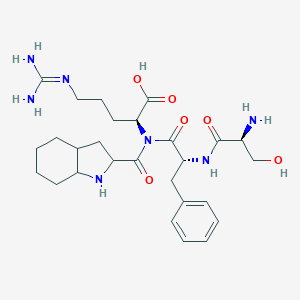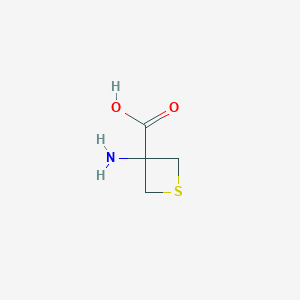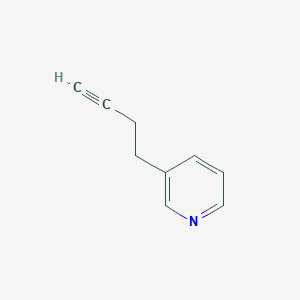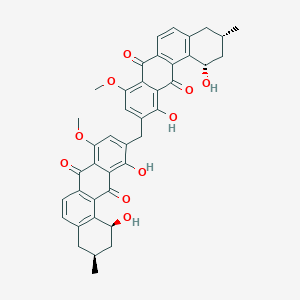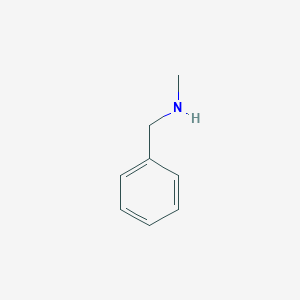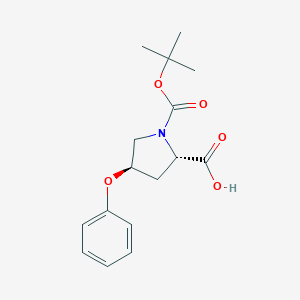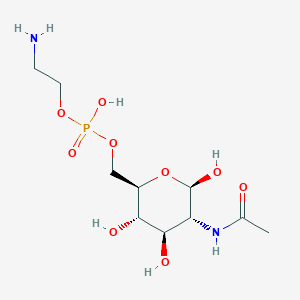
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine, also known as Ac4GlcNAc-PEt, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. Ac4GlcNAc-PEt has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet involves the inhibition of glycosyltransferases. This inhibition leads to the alteration of glycosylation patterns, which can affect various cellular processes. Additionally, 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell survival. Activation of the AMPK pathway leads to the inhibition of mTOR signaling, which is a critical pathway involved in cell growth and proliferation.
Biochemical And Physiological Effects
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been shown to have various biochemical and physiological effects. It has been shown to alter glycosylation patterns, which can affect various cellular processes, including cell adhesion, migration, and signaling. Additionally, it has been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
Advantages And Limitations For Lab Experiments
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. Additionally, it has been extensively studied and has shown promising results in various biochemical and physiological studies. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further studies are needed to fully elucidate its effects.
Future Directions
There are several future directions for the study of 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. One area of research could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various cellular processes. Moreover, its potential therapeutic applications in cancer, inflammation, and ischemia-reperfusion injury need to be further explored. Finally, the development of more specific inhibitors of glycosyltransferases could lead to the development of more effective therapies for various diseases.
Synthesis Methods
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet can be synthesized using various methods. One of the most commonly used methods involves the reaction between N-acetylglucosamine and phosphorus oxychloride, followed by the addition of ethylenediamine. The resulting product is then acetylated using acetic anhydride to obtain 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet. Another method involves the reaction between N-acetylglucosamine and phosphoric acid, followed by the addition of ethylenediamine and acetic anhydride. The resulting product is then purified using column chromatography.
Scientific Research Applications
2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This inhibition leads to the alteration of glycosylation patterns, which can have significant effects on various cellular processes. 2'-Aminoethylphosphoryl(-6)-N-acetylglucosaminet has also been shown to inhibit the growth of various cancer cells and to enhance the immune response against cancer cells. Moreover, it has been shown to have anti-inflammatory properties and to protect against ischemia-reperfusion injury.
properties
CAS RN |
143873-64-7 |
|---|---|
Product Name |
2'-Aminoethylphosphoryl(-6)-N-acetylglucosamine |
Molecular Formula |
C10H21N2O9P |
Molecular Weight |
344.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl 2-aminoethyl hydrogen phosphate |
InChI |
InChI=1S/C10H21N2O9P/c1-5(13)12-7-9(15)8(14)6(21-10(7)16)4-20-22(17,18)19-3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8-,9-,10-/m1/s1 |
InChI Key |
VPNPNYQWJWMYJO-VVULQXIFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)COP(=O)(O)OCCN)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)OCCN)O)O |
Other CAS RN |
143873-64-7 |
synonyms |
2'-aminoethylphosphoryl(-6)-N-acetylglucosamine 2-APAGluN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
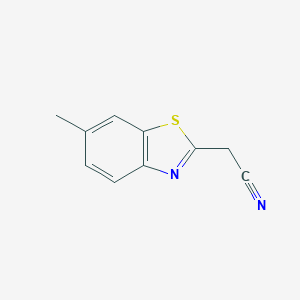

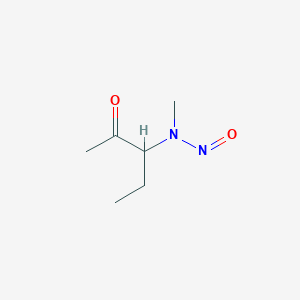
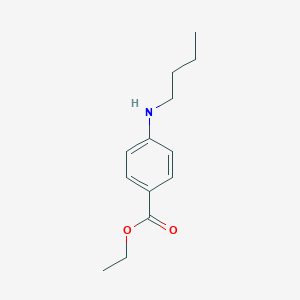
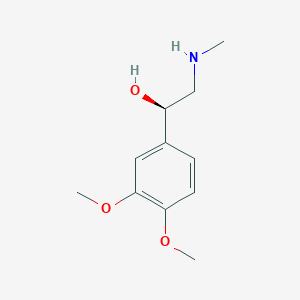
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
